(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
Overview
Description
“®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a chemical compound with the molecular formula C27H24N4O2S . It is also known by other names such as SRT2183 and SRT 2183 .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an imidazo[2,1-b]thiazole ring, a phenyl ring, a naphthamide group, and a hydroxypyrrolidin-1-yl group .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole-based compounds have been found to undergo various chemical reactions. For instance, they can undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 468.6 g/mol . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Anti-inflammatory Applications : A study found that certain naphth[1,2-d]imidazoles, similar in structure to the compound , exhibited significant anti-inflammatory effects in animal models. These compounds were considered for clinical trials as nonacidic anti-inflammatory and analgesic agents (Toja, Selva, & Schiatti, 1984).
Cancer Treatment and Bone Health : Another study focused on imidazolidin-1-yl derivatives for their potential in treating osteoporosis and preventing bone turnover. This compound demonstrated significant efficacy in in vivo models, suggesting its potential clinical application (Hutchinson et al., 2003).
Synthesis and Pharmacokinetics : A one-pot synthesis method for a similar compound was developed, focusing on pharmacokinetics and metabolism studies. This approach may be relevant for the synthesis of the compound (Odasso & Toja, 1983).
DNA Binding and Cytotoxicity : Compounds containing benzimidazole, similar to the compound , have been studied for their DNA binding properties and cytotoxic effects against various cancer cell lines. This research indicates the potential of such compounds in cancer therapy (Paul et al., 2015).
Antifungal Properties : Certain imidazole derivatives exhibit antifungal activities against Candida species. This suggests that similar compounds, including the one , could be explored for antifungal applications (Massa et al., 1993).
Pharmacological Evaluations : Various heterocyclic derivatives, including imidazole derivatives, have been evaluated for their therapeutic potential in areas such as anti-inflammatory and analgesic activities. This indicates the broad scope of applications for such compounds in pharmaceutical research (Faheem, 2018).
Retinoic Acid 4-Hydroxylase Inhibition : Research on imidazole derivatives for their inhibitory activity against retinoic acid 4-hydroxylase highlights their potential in enhancing the biological effects of retinoic acid, which is significant in dermatological and cancer treatments (Gomaa et al., 2011).
Future Directions
properties
IUPAC Name |
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029656 | |
Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide | |
CAS RN |
1001908-89-9 | |
Record name | SRT-2183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SRT-2183 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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